molecular formula C8H10BrNO2S B1381919 (2-Bromo-4-methylphenyl)methanesulfonamide CAS No. 1556742-21-2

(2-Bromo-4-methylphenyl)methanesulfonamide

Cat. No. B1381919
M. Wt: 264.14 g/mol
InChI Key: GWXKVBBIHNWECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Bromo-4-methylphenyl)methanesulfonamide” is a chemical compound with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “(2-Bromo-4-methylphenyl)methanesulfonamide” is 1S/C8H10BrNO2S/c1-6-2-3-7 (8 (9)4-6)5-13 (10,11)12/h2-4H,5H2,1H3, (H2,10,11,12) . This indicates the presence of a bromine atom, a methyl group, and a methanesulfonamide group attached to a phenyl ring .


Physical And Chemical Properties Analysis

“(2-Bromo-4-methylphenyl)methanesulfonamide” is a powder . Other physical and chemical properties such as boiling point are not specified in the available resources .

Scientific Research Applications

Molecular Conformation and NMR Chemical Shifts

A study by Karabacak, Cinar, and Kurt (2010) used DFT quantum chemical investigation to explore the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide. This research highlights the utility of these compounds in advanced molecular spectroscopy and theoretical chemistry studies (Karabacak, Cinar, & Kurt, 2010).

Synthetic Applications in Heterocyclic Chemistry

Sakamoto et al. (1988) demonstrated the use of N-(2-bromophenyl)methanesulfonamide in the one-step synthesis of 1-methylsulfonyl-indoles, which are important heterocyclic compounds with various applications in medicinal chemistry and drug design. This synthesis approach provides an efficient route to functionalized indoles, highlighting the role of (2-Bromo-4-methylphenyl)methanesulfonamide in synthetic organic chemistry (Sakamoto et al., 1988).

Computational Structural Study

Mphahlele and Maluleka (2021) conducted a combined experimental and computational structural study on the derivatives of (2-Bromo-4-methylphenyl)methanesulfonamide. This research sheds light on the structural and electronic properties of these compounds, which are essential for understanding their reactivity and potential applications in material science and pharmaceutical research (Mphahlele & Maluleka, 2021).

Palladium-Catalyzed Cross-Coupling Reactions

Rosen et al. (2011) reported a high-yielding Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, avoiding genotoxic reagents and byproducts. This method underscores the importance of (2-Bromo-4-methylphenyl)methanesulfonamide in facilitating safer and more sustainable chemical synthesis processes in pharmaceutical and agrochemical industries (Rosen et al., 2011).

Structural Studies in Pharmaceutical Compounds

Dey et al. (2015) undertook structural studies of nimesulide triazole derivatives, including a compound similar to (2-Bromo-4-methylphenyl)methanesulfonamide, using X-ray powder diffraction. These studies provide insights into the molecular arrangement and intermolecular interactions of pharmaceutical compounds, aiding in the development of drugs with optimized efficacy and stability (Dey et al., 2015).

Safety And Hazards

The safety information for “(2-Bromo-4-methylphenyl)methanesulfonamide” indicates that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or eye protection .

properties

IUPAC Name

(2-bromo-4-methylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-6-2-3-7(8(9)4-6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXKVBBIHNWECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CS(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-4-methylphenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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